molecular formula C12H11BrClN B11841756 2-(4-(Bromomethyl)phenyl)pyridine hydrochloride

2-(4-(Bromomethyl)phenyl)pyridine hydrochloride

Cat. No.: B11841756
M. Wt: 284.58 g/mol
InChI Key: RIIJZDWVNPMZJI-UHFFFAOYSA-N
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Description

2-(4-(Bromomethyl)phenyl)pyridine hydrochloride is an organic compound with the molecular formula C12H10BrN·HCl. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Bromomethyl)phenyl)pyridine hydrochloride typically involves the bromination of 4-methylphenylpyridine. The process can be summarized as follows:

    Bromination: 4-methylphenylpyridine is treated with bromine in the presence of a catalyst such as iron or aluminum bromide to introduce a bromomethyl group at the para position of the phenyl ring.

    Hydrochloride Formation: The resulting 2-(4-(Bromomethyl)phenyl)pyridine is then reacted with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination and hydrochloride formation steps.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Bromomethyl)phenyl)pyridine hydrochloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Pyridine N-oxides.

    Reduction: Methyl-substituted pyridines.

Scientific Research Applications

2-(4-(Bromomethyl)phenyl)pyridine hydrochloride has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is explored for its potential as a building block in the development of new drugs, particularly those targeting neurological and inflammatory diseases.

    Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-(Bromomethyl)phenyl)pyridine hydrochloride depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The pyridine ring can interact with aromatic residues in the active site of enzymes or receptors, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(Bromomethyl)pyridine: Similar in structure but lacks the phenyl group.

    4-(Bromomethyl)pyridine: Similar but the bromomethyl group is attached to the pyridine ring directly.

    2-(4-Chloromethyl)phenyl)pyridine: Similar but with a chloromethyl group instead of a bromomethyl group.

Uniqueness

2-(4-(Bromomethyl)phenyl)pyridine hydrochloride is unique due to the presence of both the bromomethyl group and the phenylpyridine structure

Properties

Molecular Formula

C12H11BrClN

Molecular Weight

284.58 g/mol

IUPAC Name

2-[4-(bromomethyl)phenyl]pyridine;hydrochloride

InChI

InChI=1S/C12H10BrN.ClH/c13-9-10-4-6-11(7-5-10)12-3-1-2-8-14-12;/h1-8H,9H2;1H

InChI Key

RIIJZDWVNPMZJI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CC=C(C=C2)CBr.Cl

Origin of Product

United States

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